

Spectroscopic Profile of Isopropyl 4-aminobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Isopropyl 4-aminobenzoate

Cat. No.: B097842

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This technical guide provides a comprehensive overview of the spectroscopic data for **Isopropyl 4-aminobenzoate** (CAS No. 18144-43-9), a compound of interest in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for these analytical techniques.

Core Spectroscopic Data

The spectroscopic data for **Isopropyl 4-aminobenzoate** is summarized below. This information is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atom environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|------------------------------------|
| 7.8 | Doublet | 2H | Aromatic (Ar-H) |
| 6.6 | Doublet | 2H | Aromatic (Ar-H) |
| 5.2 | Septet (q) | 1H | -CH(CH ₃) ₂ |
| 1.4 | Doublet | 6H | -CH(CH ₃) ₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR: While specific peak-by-peak data from the conducted search is not available, the expected chemical shifts for the carbon environments in **Isopropyl 4-aminobenzoate** are well-established based on its structure. The Spectral Database for Organic Compounds (SDBS) lists an entry for this compound under number 1517, confirming the availability of this data in specialized databases.[\[1\]](#)

| Chemical Shift (δ) ppm (Expected Range) | Carbon Assignment |
|--|--|
| 166-168 | C=O (Ester) |
| 150-152 | C-NH ₂ (Aromatic) |
| 131-132 | C-H (Aromatic, ortho to -COO) |
| 119-121 | C-COO (Aromatic) |
| 113-114 | C-H (Aromatic, ortho to -NH ₂) |
| 67-69 | -CH(CH ₃) ₂ |
| 21-23 | -CH(CH ₃) ₂ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies. While a specific peak list was not retrieved in the search, the expected absorption bands for **Isopropyl 4-aminobenzoate** are as follows. An IR spectrum is available in the Spectral Database for Organic Compounds (SDBS) under number 1517.[\[1\]](#)

| Wavenumber (cm ⁻¹) (Expected Range) | Vibration Type | Functional Group |
|--|----------------|-----------------------------------|
| 3450-3250 | N-H Stretch | Primary Amine (-NH ₂) |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic |
| 1715-1685 | C=O Stretch | Ester |
| 1600-1475 | C=C Stretch | Aromatic Ring |
| 1300-1200 | C-O Stretch | Ester |
| 1200-1000 | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 179 | 23.19 | [M] ⁺ (Molecular Ion) |
| 137 | 55.09 | [M - C ₃ H ₆] ⁺ |
| 120 | 99.99 | [M - C ₃ H ₇ O] ⁺ |
| 92 | 21.60 | [C ₆ H ₆ N] ⁺ |
| 65 | 24.54 | [C ₅ H ₅] ⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of **Isopropyl 4-aminobenzoate**.

Synthesis of Isopropyl 4-aminobenzoate

A common method for the synthesis of **Isopropyl 4-aminobenzoate** is through the Fischer esterification of 4-aminobenzoic acid with isopropanol.

Materials:

- 4-Aminobenzoic acid
- Isopropanol
- Concentrated sulfuric acid (catalyst)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- In a round-bottomed flask, dissolve 4-aminobenzoic acid in an excess of isopropanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- The product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

NMR Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** A 300 MHz or higher NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the spectrum using a standard one-pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A higher concentration of the sample (20-50 mg) and a greater number of scans are typically required.

IR Spectroscopy:

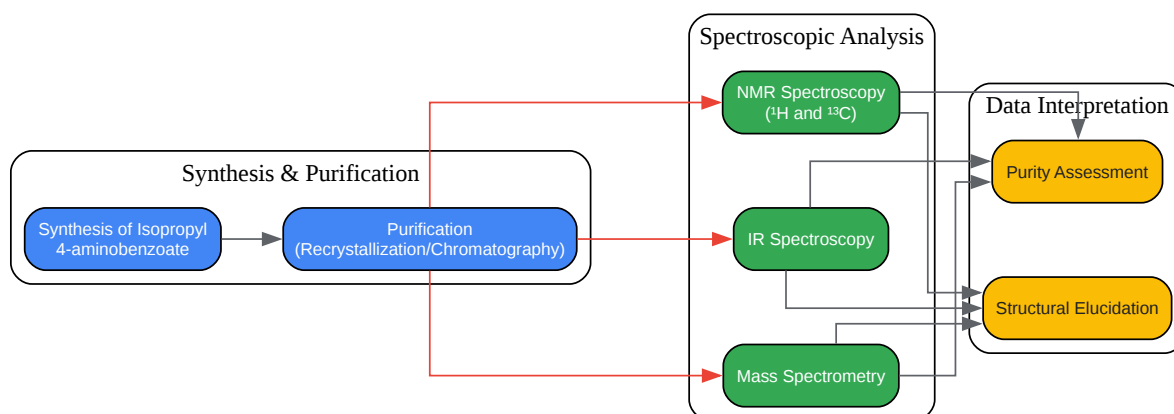
- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained from a solution in a suitable solvent (e.g., CCl_4) or as a nujol mull.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry:

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- **Acquisition:** For electron ionization (EI), a standard electron energy of 70 eV is typically used.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Isopropyl 4-aminobenzoate**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **Isopropyl 4-aminobenzoate**.

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References

- 1. Isopropyl 4-Aminobenzoate | 18144-43-9 | TCI AMERICA [tcichemicals.com]
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